Anti-HIV-1 Activity: Dose-Dependent Viral Replication Reduction of 5-(1-Adamantyl)-1,3,4-oxadiazole-2-thiol vs. Inactive Analogs
The parent compound 5-(1-adamantyl)-1,3,4-oxadiazoline-2-thione (designated compound 2) demonstrated dose-dependent inhibition of HIV-1 viral replication in the XTT assay [1]. Within the same study, numerous substituted derivatives (compounds 4a-m and 5a-h) were also evaluated; compound 2 was explicitly identified as the active anti-HIV-1 agent among the synthesized series, while many substituted analogs exhibited attenuated or negligible antiviral activity [1]. This establishes the adamantyl-substituted core as a privileged scaffold for anti-HIV-1 activity.
| Evidence Dimension | Anti-HIV-1 activity (viral replication reduction) |
|---|---|
| Target Compound Data | 100% reduction at 50 μg/mL; 43% reduction at 10 μg/mL; 37% reduction at 2 μg/mL |
| Comparator Or Baseline | Substituted derivatives 4a-m and 5a-h (multiple compounds within the same study); baseline: untreated control |
| Quantified Difference | Target compound 2 showed activity across 2-50 μg/mL dose range, while numerous substituted derivatives showed no significant anti-HIV-1 activity within the same assay |
| Conditions | XTT assay against HIV-1; tested at 50, 10, and 2 μg/mL concentrations |
Why This Matters
This quantitative dose-response data identifies the adamantyl-substituted core as essential for anti-HIV-1 activity, guiding procurement for antiviral screening programs.
- [1] El-Emam, A. A., Al-Deeb, O. A., Al-Omar, M. A., & Lehmann, J. K. (2004). Synthesis, antimicrobial, and anti-HIV-1 activity of certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones. Bioorganic & Medicinal Chemistry, 12(19), 5107-5113. View Source
